REACTION_CXSMILES
|
Cl.O1CCOCC1.C(OC(N[C@H]([C:20]1[O:25][C:24](=[O:26])[C:23]2[C:27]([CH3:31])=[CH:28][CH:29]=[CH:30][C:22]=2[N:21]=1)C(C)C)=O)(C)(C)C>C1OC=COC1>[CH3:31][C:27]1[C:23]2[C:24](=[O:26])[O:25][CH:20]=[N:21][C:22]=2[CH:30]=[CH:29][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
66.7 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
9.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C1=NC2=C(C(O1)=O)C(=CC=C2)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1COC=CO1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After stirring at 0° C. for 0.75 hour
|
Duration
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0.75 h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
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ADDITION
|
Details
|
was added to the residue
|
Type
|
DISSOLUTION
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Details
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dissolved in 150 ml of N,N-dimethylformamide
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Type
|
ADDITION
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Details
|
Then, 3.3 ml of N-methylmorpholine, 4.72 g of 1-hydroxybenzotriazole, and 5.91 g of water-soluble carbodiimide hydrochloride were successively added to the resultant solution under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a silica gel column chromatography (eluting solution: methylene chloride-ether)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from chloroform-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=C1C(OC=N2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |